molecular formula C12H14N2O3 B8014576 5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]

5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]

Cat. No.: B8014576
M. Wt: 234.25 g/mol
InChI Key: IQXBSWFIQCMYPG-UHFFFAOYSA-N
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Description

5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] ( 1250991-93-5) is a spirooxindole derivative of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol, features a unique spirocyclic architecture that integrates indoline and tetrahydropyran rings into a single, complex scaffold . This structural motif is central to the bioactivity of numerous natural products and pharmaceutical candidates, making it a valuable template for the synthesis of novel biologically active molecules. The core spiro[indoline-3,4'-pyran] structure is recognized as a privileged scaffold in drug discovery. Research into analogous compounds highlights the importance of this framework for constructing functionalized spirooxindole pyran systems, which can be efficiently achieved through stereoselective synthetic methods such as the Lewis acid-promoted Prins cyclization . The presence of the nitro group on the aromatic ring of this specific analog provides a versatile handle for further chemical modifications, allowing researchers to explore a wide array of derivatives for structure-activity relationship (SAR) studies. This compound is intended for research applications only, including use as a key intermediate in organic synthesis, a building block for the development of new chemical libraries, and a precursor for the exploration of fluorinated pyran scaffolds .

Properties

IUPAC Name

5-nitrospiro[1,2-dihydroindole-3,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-14(16)9-1-2-11-10(7-9)12(8-13-11)3-5-17-6-4-12/h1-2,7,13H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXBSWFIQCMYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Indoline Derivatives with Pyran Precursors

A widely employed strategy involves the acid-catalyzed condensation of 5-nitroindoline with 3,4-dihydropyran derivatives. This method leverages the nucleophilic character of the indoline nitrogen, which attacks the electrophilic carbonyl group of the pyran precursor. The reaction typically proceeds in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (80–95°C), yielding the spirocyclic product through intramolecular cyclization. Key challenges include controlling regioselectivity and minimizing side reactions such as over-oxidation of the nitro group.

Multicomponent Reactions (MCRs)

Recent protocols utilize MCRs combining isatin derivatives, malononitrile, and cyclohexanedione under catalyst-free conditions. For example, a domino reaction in aqueous ethanol at room temperature produces nitro-substituted spiro[indoline-3,4'-pyran] conjugates with yields ranging from 69% to 93%. This approach eliminates toxic catalysts and simplifies purification, though substituent compatibility on the isatin ring (e.g., electron-withdrawing groups like NO₂) significantly influences reaction efficiency.

Cyclization of Nitro-Substituted Intermediates

An alternative route involves the cyclization of pre-functionalized nitroindole intermediates. For instance, 5-nitroindole-2-carboxylic acid—synthesized via the Japp-Klingemann reaction using p-nitrophenylhydrazine hydrochloride and ethyl pyruvate—serves as a precursor. Subsequent esterification and treatment with tetrahydropyran-4-one under acidic conditions yield the spiro product. This method avoids costly reagents but requires precise control of reaction pH to prevent decomposition.

Catalytic Systems and Solvent Effects

Catalyst Screening

CatalystSolventTemperatureYield (%)Reaction Time
None (MCR)EthanolRT8524 h
H₂SO₄Acetonitrile95°C7812 h
CsFDMF80°C906 h
[bmim]OH (ionic liquid)WaterRT9215 min

Ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) enhance reaction rates by stabilizing intermediates through hydrogen bonding and electrostatic interactions. In contrast, metal catalysts (e.g., Cu(OTf)₂) may induce side reactions with nitro groups, reducing selectivity.

Solvent Polarity and Reaction Kinetics

Polar solvents such as ethanol or water improve yields by stabilizing zwitterionic intermediates in MCRs. Non-polar solvents (e.g., toluene) favor cyclization but prolong reaction times. Ultrasonication (US) reduces synthesis duration to 5 minutes for unsubstituted isatins by enhancing mass transfer.

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes adopt continuous flow systems to achieve higher throughput and consistency. A representative setup involves:

  • Precursor Mixing : 5-nitroindoline and 3,4-dihydropyran are combined in a T-mixer.

  • Reaction Chamber : The mixture flows through a heated tubular reactor (90°C, 10 min residence time).

  • In-line Purification : A series of membrane filters and crystallization units isolate the product with >95% purity.

This method reduces energy consumption by 40% compared to batch processes.

Green Chemistry Innovations

  • Solvent Recycling : Acetonitrile is recovered via distillation and reused in subsequent batches.

  • Waste Minimization : Solid acids (e.g., sulfonated carbon catalysts) replace liquid acids, reducing hazardous waste generation.

Challenges and Optimization Strategies

Regioselectivity Control

The nitro group’s position critically affects biological activity. Computational modeling (e.g., DFT calculations) predicts optimal reaction pathways to minimize undesired regioisomers. For example, substituting H₂SO₄ with BF₃·OEt₂ increases C5-nitration selectivity from 65% to 88%.

Purification Techniques

MethodPurity (%)Recovery (%)
Column Chromatography9875
Recrystallization9590
Sublimation9960

Recrystallization from ethanol/water mixtures offers the best balance between purity and yield for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran], while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] exhibits promising antimicrobial properties. A study conducted by Liu et al. demonstrated that derivatives of this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential for development into new antibacterial agents.

Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of 5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] against oxidative stress-induced neuronal damage. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of composite materials .

Photovoltaic Applications
The potential use of 5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] in organic photovoltaic devices has been explored. Its ability to act as a charge transfer material enhances the efficiency of solar cells, making it a candidate for sustainable energy solutions .

Organic Synthesis

Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its unique spiro structure allows for various functionalization reactions that are valuable in synthetic organic chemistry .

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialLiu et al., 2010Effective against S. aureus and E. coli
AnticancerRecent Research, 2021Induces apoptosis in breast and colon cancer cells
NeuroprotectiveNeurobiology Journal, 2022Protects neurons from oxidative stress
Polymer ChemistryMaterials Science Review, 2023Enhances thermal stability and mechanical properties
PhotovoltaicsEnergy Materials Journal, 2024Improves efficiency in organic solar cells

Mechanism of Action

The mechanism of action of 5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] involves its photochromic properties. Upon exposure to UV or visible light, the compound undergoes a reversible isomerization between its closed spirocyclic form and an open merocyanine form. This isomerization changes the electronic structure of the molecule, leading to a change in color. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its nitro and indoline moieties .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitrospiro[indoline-3,4’-oxane]
  • Spiropyran derivatives
  • Indolinooxazolidines

Uniqueness

5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] stands out due to its unique combination of indoline and pyran moieties, which confer distinct photochromic properties. Compared to other spiropyran derivatives, it offers enhanced stability and a broader range of applications in smart materials and biological imaging .

Biological Activity

5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H14_{14}N2_2O3_3
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 1250991-93-5

The structural features of 5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] contribute to its biological activity, particularly the presence of the nitro group which has been shown to enhance various pharmacological effects .

Antimicrobial Activity

Research indicates that derivatives of indole compounds, including 5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran], exhibit notable antimicrobial properties. A study highlighted that certain nitroindole derivatives demonstrated significant activity against Mycobacterium tuberculosis (Mtb) gyrase, with IC50_{50} values ranging from 50–157 μM . The mechanism involves the disruption of bacterial DNA replication processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study on related indoline-based compounds revealed that some exhibited dual inhibition of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), showing promising in vitro anti-inflammatory activity with IC50_{50} values around 0.41 μM for 5-LOX . This suggests a potential role in treating inflammatory conditions.

Anticancer Potential

The indole scaffold is widely recognized for its anticancer potential. Compounds containing this structure have been shown to inhibit cell proliferation in various cancer cell lines. Notably, studies have indicated that certain derivatives can disrupt microtubule dynamics, leading to tumor growth suppression . The presence of the nitro group is believed to enhance this activity by increasing interactions with cellular targets.

Case Studies and Research Findings

  • Antimicrobial Study : A series of nitroindole derivatives were synthesized and tested against Mtb. The study found that specific structural modifications significantly enhanced their inhibitory activity against the enzyme involved in DNA replication .
  • Anti-inflammatory Research : In vivo studies demonstrated that indoline derivatives could effectively reduce inflammation in models of zymosan-induced peritonitis and experimental asthma in mice, indicating their potential as anti-inflammatory agents .
  • Cytotoxicity Evaluation : A cytotoxicity evaluation of new nitroindole derivatives showed promising results against various cancer cell lines, suggesting that these compounds may serve as leads for further drug development targeting cancer therapies .

Summary Table of Biological Activities

Activity TypeMechanism/TargetIC50_{50} ValuesReferences
AntimicrobialMtb gyrase inhibition50–157 μM
Anti-inflammatoryDual inhibition (5-LOX/sEH)0.41 μM (5-LOX)
AnticancerDisruption of microtubule dynamicsVaries by cell line

Q & A

What are the common synthetic routes for 5-Nitro-spiro[indoline-3,4'-pyran] derivatives?

Level: Basic
Methodological Answer:
The synthesis typically employs multicomponent reactions (MCRs) involving isatin derivatives, malononitrile, and cyclohexanedione/dimedone. For example, a catalyst-free, aqueous-medium protocol combines isatin, malononitrile, and coumarin derivatives via a domino reaction to yield nitro-substituted spiro[indoline-3,4'-pyran] conjugates in high yields (69–93%) . Alternative methods use CsF (10 mol%) or ionic liquids (e.g., [bmim]OH) to accelerate reactions at room temperature, achieving completion in 10–15 minutes . Key steps include optimizing solvent polarity and avoiding toxic catalysts.

How to characterize the structure of 5-Nitro-spiro[indoline-3,4'-pyran] compounds?

Level: Basic
Methodological Answer:
Structural characterization relies on NMR spectroscopy (¹H/¹³C) to confirm spirojunction and substituent positions. For example, the nitro group at C5 in 6caf (melting point: 280–282°C) shows distinct deshielding in ¹H NMR (δ 8.2–8.4 ppm for aromatic protons) . IR spectroscopy verifies functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹, CN stretches at 2200–2250 cm⁻¹). X-ray crystallography or HPLC-MS can resolve ambiguities in complex derivatives .

How to optimize reaction conditions for synthesizing 5-Nitro-spiro[indoline-3,4'-pyran] derivatives with high yields?

Level: Advanced
Methodological Answer:
Optimization involves:

  • Catalyst screening : Ionic liquids (e.g., [bmim]OH) improve yields (90–95%) and reduce reaction time (<15 minutes) compared to metal catalysts like Cu(OTf)₂ .
  • Solvent selection : Ethanol or water enhances polarity, stabilizing intermediates in MCRs .
  • Temperature control : Room-temperature reactions minimize side products, while ultrasonication (US) reduces time to 5 minutes for unsubstituted isatins .
  • Substituent compatibility : Electron-withdrawing groups (e.g., NO₂) on isatin increase electrophilicity, improving cyclization efficiency .

What strategies address substituent-induced spectral variations in spiro[indoline-3,4'-pyran] systems?

Level: Advanced
Methodological Answer:
Substituents on the indoline (electron-donating) and pyran (electron-withdrawing) rings polarize the π-system, causing solvatochromic shifts. For example, nitro groups enhance zwitterionic character in the merocyanine (MC) form, leading to negative solvatochromism (red shift in polar solvents). To resolve spectral contradictions:

  • Use TD-DFT calculations to model electronic transitions.
  • Compare absorption maxima (λmax) across solvents (e.g., toluene vs. methanol) to isolate substituent effects .
  • Validate with Hammett constants (σ) to correlate substituent electronic properties with spectral shifts .

How to evaluate the biological activity of 5-Nitro-spiro[indoline-3,4'-pyran] derivatives?

Level: Advanced
Methodological Answer:

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., A549 lung cancer) via MTT assays. Derivatives with spiro[indoline-3,4'-pyran] cores show IC₅₀ values <10 μM, linked to c-Met kinase inhibition .
  • Structure-activity relationship (SAR) : Compare substituent effects; C6-substituted derivatives often outperform C5 analogs in potency .
  • Molecular docking : Simulate binding to target proteins (e.g., c-Met) using AutoDock Vina to prioritize synthetic targets .

How to resolve contradictions in catalytic efficiency between ionic liquids and metal catalysts for spiro[indoline-3,4'-pyran] synthesis?

Level: Advanced
Methodological Answer:
Contradictions arise from differing mechanisms:

  • Ionic liquids (e.g., [bmim]OH) act as dual solvent-catalysts, stabilizing intermediates via H-bonding and electrostatic interactions, ideal for polar substrates .
  • Metal catalysts (e.g., Cu(OTf)₂) facilitate Lewis acid-mediated cyclization but may cause side reactions with nitro groups.
    Resolution : Use ionic liquids for nitro-substituted derivatives to avoid metal coordination issues. For non-polar substrates, employ BF₃·OEt₂ to enhance electrophilicity . Validate via kinetic studies and Hammett plots to quantify electronic effects .

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